molecular formula C15H14O2Se B578843 2-(Benzylselanylmethyl)benzoic acid CAS No. 15855-31-9

2-(Benzylselanylmethyl)benzoic acid

Cat. No.: B578843
CAS No.: 15855-31-9
M. Wt: 305.246
InChI Key: CPCOHSUROJHLOR-UHFFFAOYSA-N
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Description

2-(Benzylselanylmethyl)benzoic acid is an organic compound that features a benzoic acid core with a benzylselanylmethyl substituent. This compound is of interest due to its unique selenium-containing structure, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylselanylmethyl)benzoic acid typically involves the reaction of benzyl selenide with a benzoic acid derivative. One common method is the nucleophilic substitution reaction where benzyl selenide reacts with a halogenated benzoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylselanylmethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenide derivatives.

    Substitution: The benzylselanylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenide derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylselanylmethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of selenium-containing organic compounds.

    Biology: The compound is studied for its potential antioxidant properties due to the presence of selenium.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of selenium’s known benefits in human health.

    Industry: It may be used in the development of new materials with unique properties imparted by the selenium atom.

Mechanism of Action

The mechanism of action of 2-(Benzylselanylmethyl)benzoic acid is largely influenced by the selenium atom. Selenium can participate in redox reactions, which can modulate oxidative stress in biological systems. The compound may interact with various molecular targets, including enzymes and proteins, through its selenium moiety, thereby influencing cellular pathways related to oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylselanylmethyl)benzoic acid
  • 2-(Phenylselanylmethyl)benzoic acid
  • 2-(Ethylselanylmethyl)benzoic acid

Uniqueness

2-(Benzylselanylmethyl)benzoic acid is unique due to the presence of the benzyl group, which can influence its reactivity and biological activity. The benzyl group can provide additional steric and electronic effects compared to other alkyl or aryl selenium-containing benzoic acids, potentially leading to different chemical and biological properties.

Properties

CAS No.

15855-31-9

Molecular Formula

C15H14O2Se

Molecular Weight

305.246

IUPAC Name

2-(benzylselanylmethyl)benzoic acid

InChI

InChI=1S/C15H14O2Se/c16-15(17)14-9-5-4-8-13(14)11-18-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17)

InChI Key

CPCOHSUROJHLOR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C[Se]CC2=CC=CC=C2C(=O)O

Synonyms

2-[(Benzylseleno)methyl]benzoic acid

Origin of Product

United States

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